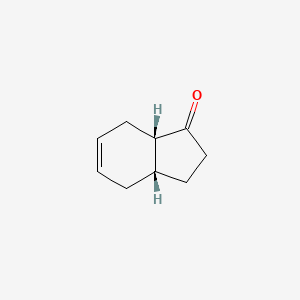
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-, cis- involves several synthetic routes. One common method includes the hydrogenation of 1H-Inden-1-one under specific reaction conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures . Industrial production methods may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions vary based on the specific reaction type and conditions employed.
Scientific Research Applications
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-, cis- has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-, cis- can be compared with other similar compounds, such as:
- 1H-Inden-1-one, octahydro-, trans-
- 1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-
- 1H-Inden-1-one, 4-(1,1-dimethylethyl)-3a,4,5,6,7,7a-hexahydro-
These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can influence their chemical reactivity and applications .
Properties
CAS No. |
53921-54-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-2,7-8H,3-6H2/t7-,8-/m0/s1 |
InChI Key |
LOJATDUUSCWAOA-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1CC=CC2 |
Canonical SMILES |
C1CC(=O)C2C1CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















